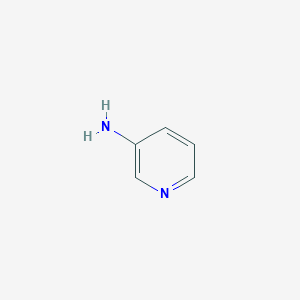

3-Aminopyridine

描述

Significance and Research Trajectory of 3-Aminopyridine

This compound is considered an important organic intermediate compound widely utilized in the synthesis of pharmaceuticals, dyes, and agrochemicals. mims.comnih.govfishersci.no Its significance in academic research stems from its reactivity and the diverse array of derivatives that can be synthesized from it. The research trajectory of this compound has involved extensive investigation into its potential applications in pharmaceuticals and broader scientific research. wikipedia.org

Early research explored various synthesis methods for this compound, including the Hofmann rearrangement of nicotinamide (B372718), the reduction of 3-nitropyridine (B142982), and the hydrolysis of β-pyridylurethane. wikipedia.orgwikipedia.orgfishersci.be These synthetic routes highlight the compound's accessibility and its role as a key starting material.

More recent research has focused on the biological activities of this compound and its derivatives. Studies have demonstrated its action as a potassium channel blocker, which has been crucial in research related to neurological disorders. wikipedia.org Investigations into its potential in cancer research have shown that this compound derivatives can exhibit cytotoxicity against cancer cells, a property that can be enhanced through complexation with transition metals. wikipedia.orgfishersci.se Furthermore, research has explored the antimicrobial properties of this compound, with certain derivatives showing significant antibacterial activity against various strains. wikipedia.org The polymerization of this compound has also been studied, revealing that the resulting oligomers and polymers can possess strong anti-staphylococcal activity that is dependent on their molecular weight. nih.gov

Beyond biological applications, the research trajectory includes studies on the compound's physical and chemical behaviors. This involves investigations into its ability to form stable charge transfer complexes with electron acceptors and theoretical studies using methods like Density Functional Theory (DFT) to understand its interactions and properties, including its adsorption on nanomaterials and the characteristics of its hydration structures. cenmed.comindiamart.comscienceopen.com The synthesis of novel compounds incorporating the this compound moiety, such as azo dyes with potential as pH sensors and biologically active molecules, also represents a significant part of its research landscape. mims.com

Key Physical Properties of this compound:

| Property | Value | Source |

| Molecular Weight | 94.11 g/mol | wikipedia.orgfishersci.ca |

| Melting Point | 60-64.5°C | wikipedia.orgfishersci.camims.com |

| Boiling Point | 252°C | wikipedia.orgfishersci.camims.com |

| Solubility | Soluble in water and organic solvents | wikipedia.orgmims.com |

| Appearance | Colorless solid | wikipedia.org |

Interdisciplinary Relevance of this compound Studies

The academic study of this compound demonstrates significant interdisciplinary relevance, bridging various fields of chemistry, biology, and materials science. Its role as a key intermediate underscores its importance in the pharmaceutical industry, where it is used in the synthesis of various drug molecules. mims.comnih.govfishersci.no Research into its activity as a potassium channel blocker highlights its relevance in neuroscience and the study of neurological conditions. wikipedia.org

In agrochemistry, this compound serves as an intermediate and has been investigated for its properties as a plant growth regulator. mims.comfishersci.no Its use in the production of dyes connects its study to the field of materials science and color chemistry, including research into photosensitizers and luminescent materials. mims.comfishersci.no

Furthermore, this compound's capacity to act as a ligand and form complexes with transition metals is relevant to inorganic chemistry and materials science, with studies exploring the biological activities and structural properties of these metal complexes. fishersci.semims.comfishersci.nobiorxiv.org The investigation of its polymerization contributes to polymer chemistry, particularly in the development of materials with antimicrobial properties. nih.gov Theoretical and computational studies employing techniques like DFT are integral to understanding the electronic structure, reactivity, and interactions of this compound, demonstrating its relevance in computational chemistry and chemical physics. wikipedia.orgfishersci.secenmed.comindiamart.comscienceopen.com The synthesis of complex heterocyclic systems incorporating the aminopyridine scaffold showcases its utility in synthetic organic chemistry and medicinal chemistry, paving the way for the discovery of new compounds with potential therapeutic applications. cenmed.comfishersci.nofishersci.co.uksigmaaldrich.comindiamart.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYKNJBYIJFRCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73074-20-1 (mono-hydrochloride) | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9047461 | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [Merck Index] Brown solid; [NTP] White to light brown solid with an unpleasant odor; [OSHA] Brown crystalline solid; [Alfa Aesar MSDS], White to yellow-brown crystals with an unpleasant odor. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

483.8 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

190.4 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.43 [mmHg] | |

| Record name | 3-Aminopyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11019 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

462-08-8, 462-08-08 | |

| Record name | 3-Aminopyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=462-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Aminopyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000462088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15040 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridinamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Pyridinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-AMINOPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69JE8P2L84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

147.2 °F | |

| Record name | 3-AMINOPYRIDINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/828 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthetic Methodologies and Preparation Routes for 3 Aminopyridine

Historical and Established Synthesis Methods

Several well-documented methods have been historically employed for the preparation of 3-aminopyridine. These routes have been foundational in providing access to this important compound for research and industrial purposes.

The Hofmann rearrangement of nicotinamide (B372718) (pyridine-3-carboxamide) is a classic and frequently cited method for synthesizing this compound. This reaction involves treating nicotinamide with an alkaline hypobromite (B1234621) solution. orgsyn.orge-bookshelf.dewikipedia.orgorgsyn.org Typically, nicotinamide is heated in a solution of sodium or potassium hypobromite, which is often generated in situ from the reaction of bromine with sodium hydroxide (B78521). orgsyn.orgwikipedia.orgorgsyn.org

A reported procedure involves adding nicotinamide to an alkaline potassium hypobromite solution at 0°C, followed by heating the mixture to around 70°C. orgsyn.orgorgsyn.org The reaction proceeds via the rearrangement of the amide to an isocyanate intermediate, which subsequently hydrolyzes and decarboxylates to yield the primary amine. wikipedia.org Yields for this method have been reported in the range of 61-65% for purified product, with crude yields potentially higher. orgsyn.orgorgsyn.org

| Starting Material | Reagent | Conditions | Product | Reported Yield |

| Nicotinamide | Alkaline potassium hypobromite | Heating at approx. 70°C | This compound | 61-65% orgsyn.orgorgsyn.org |

| Nicotinamide | Sodium hypochlorite (B82951), NaOH | Low-temperature reaction (5°C) | This compound | >99% purity google.com |

A variation using sodium hypochlorite and sodium hydroxide has also been described, highlighting the adaptability of the Hofmann rearrangement for this synthesis. google.com This method, starting with nicotinamide, involves a Hofmann degradation reaction in a sodium hypochlorite and sodium hydroxide solution, reporting a purity of over 99% for the resulting this compound. google.com

Another established route involves the hydrolysis of β-pyridylurethane (ethyl N-(pyridin-3-yl)carbamate). This method typically utilizes strong acidic conditions, such as treatment with oleum (B3057394) (fuming sulfuric acid). orgsyn.orgorgsyn.orgnbinno.com Hydrolysis of the carbamate (B1207046) functional group cleaves the ester and releases the amine. This approach provides an alternative pathway to this compound.

This compound can also be synthesized by the decarboxylation of this compound-2-carboxylic acid. This reaction involves the removal of a carboxyl group (-COOH) from the 2-position of the pyridine (B92270) ring, facilitated by heating. orgsyn.orgorgsyn.org Heating this compound-2-carboxylic acid at elevated temperatures, around 250°C, promotes the release of carbon dioxide and the formation of this compound. orgsyn.orgorgsyn.org

Research into the kinetics and mechanism of decarboxylation of pyridinecarboxylic acids, including this compound-2-carboxylic acid, indicates that the reaction can proceed via different mechanisms depending on the acidity of the solution. cdnsciencepub.comresearchgate.net At lower acidity, a Hammick-type ylide mechanism can be involved, while at higher acidities, decarboxylation of a protonated intermediate may occur. cdnsciencepub.comresearchgate.net Substituents like the amino group at the 3-position can influence the reaction rate. cdnsciencepub.comresearchgate.net

The reduction of 3-nitropyridine (B142982) is a common method for introducing an amino group at the 3-position of the pyridine ring. Various reducing agents can be employed for this transformation. One classical approach involves the use of zinc and hydrochloric acid. orgsyn.orgorgsyn.orgnbinno.com Other reduction methods have also been explored. ontosight.ai

Electrochemical reduction of 3-nitropyridine in acidic solution has been described as a method for preparing this compound. google.com This electrochemical approach offers an alternative to traditional chemical reduction methods. Catalytic hydrogenation using a palladium catalyst has also been shown to effectively convert nitropyridines to aminopyridines. acs.org For example, the hydrogenation of 3-ethyl-5-nitropyridine (B15331649) with Pd/C catalyst yielded 5-amino-3-ethylpyridine. acs.org While this example is for a substituted nitropyridine, the principle of catalytic reduction is applicable to 3-nitropyridine itself.

The ammonolysis of 3-bromopyridine (B30812) involves the reaction of 3-bromopyridine with ammonia (B1221849) to displace the bromine atom with an amino group. This reaction typically requires elevated temperatures and the presence of a catalyst, such as copper sulfate (B86663), often carried out in a sealed tube. orgsyn.orgorgsyn.orgnbinno.com

Studies on the ammonolysis of bromopyridines have shown that the reactivity of bromine substituents at different positions can vary. e-bookshelf.de While 2- and 4-bromine substituents are generally more easily replaced, the 3- and 5-bromine substituents are more difficult to displace. e-bookshelf.de However, 3-bromopyridine has been reported to react more readily with ammonia than the 2-isomer under certain conditions, yielding this compound in good yields (75-85%) at 140°C in the presence of copper sulfate. e-bookshelf.de

Reduction of 3-Nitropyridine

Contemporary and Emerging Synthetic Approaches

While the historical methods remain relevant, contemporary research explores new and more efficient or selective routes to this compound and its derivatives. Emerging approaches often leverage advancements in catalysis, reaction conditions, and synthetic strategy.

Recent work in pyridine synthesis includes the development of multicomponent reactions and methods utilizing specific catalysts for the formation of substituted aminopyridines. nih.govresearchgate.net For instance, novel methods for synthesizing 2-aminopyridine (B139424) derivatives have been developed using multicomponent reactions under solvent-free conditions or with specific catalysts like copper nanoparticles on charcoal. nih.govresearchgate.net Although these examples focus on 2-aminopyridines or substituted aminopyridines, they illustrate the ongoing development of new synthetic methodologies within the aminopyridine class.

The application of rearrangements like the Yamada-Curtius rearrangement has been explored for the synthesis of fluorinated aminopyridines, suggesting the potential for applying such reactions to access this compound or its substituted forms. nih.gov

Furthermore, research into the direct functionalization of pyridine rings or the transformation of other heterocyclic systems continues to provide potential new avenues for the synthesis of aminopyridines. Studies on the synthesis of 3-alkylated/arylated 5-nitropyridines through ring transformation reactions highlight the exploration of novel reaction pathways to access substituted pyridine frameworks that could potentially be converted to aminopyridines. acs.org

While specific contemporary methods solely focused on the synthesis of unsubstituted this compound through entirely novel reaction classes are less extensively detailed in the provided results compared to the established routes, the ongoing research in pyridine chemistry, particularly in areas like catalytic amination, multicomponent reactions, and electrochemical synthesis, indicates a continuous effort to develop more efficient and environmentally friendly synthetic strategies that could be applied or adapted for the synthesis of this compound.

Catalyzed Synthesis from Halogenated Pyridine Compounds

One method for preparing this compound involves the catalyzed synthesis from halogenated pyridine compounds. For instance, 3-bromopyridine can react with allylamine (B125299) under palladium catalysis to yield this compound. patsnap.com While this route is documented, it can be associated with challenges such as the difficulty and expense of synthesizing the initial halogenated pyridine raw materials and the costs associated with using metal catalysts. google.com Additionally, the process may present difficulties in wastewater treatment. google.com Another approach involves heating 3-bromopyridine with ammonia and copper sulfate in a sealed tube. orgsyn.org

Catalytic Reduction of Nitropyridine

Catalytic reduction of nitropyridine is another pathway to synthesize this compound. 3-nitropyridine can be reduced using zinc and hydrochloric acid. orgsyn.org Hydrogen transfer catalysis with 1,4-cyclohexadiene (B1204751) as a hydrogen source has also been employed for the catalytic reduction of nitroarenes, including heteroaromatic nitro groups. thieme-connect.com Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) have been investigated as catalysts for this type of reduction. For example, Pd/C catalyzed hydrogenation of a chloro-substituted nitroarene yielded this compound. thieme-connect.com However, methods involving dinitropyridine may face harsh synthesis conditions, lower yields, and higher costs. google.com

Hydrolysis of Cyanopyridine and Subsequent Hofmann Degradation

Data from Hofmann Degradation of Nicotinamide:

| Reagents | Conditions | Product | Yield (%) | Source |

| Nicotinamide, Sodium hypobromite (in situ) | Alkaline solution, 70°C | This compound | 61-65% | orgsyn.org |

| Nicotinamide, Sodium hypochlorite, NaOH | Cooling (0-20°C), then heating (75-80°C) | This compound | Not specified | patsnap.com |

| Nicotinamide, Sodium hypochlorite (3% eff. Cl), NaOH | 0-20°C for 10-120 min, then heating | This compound | Not specified | google.com |

| Nicotinamide, Sodium hypochlorite (7.5% eff. Cl), NaOH | 5-10°C for 30-60 min, then heating | This compound | Not specified | google.com |

| Nicotinamide, Sodium hypochlorite (12% eff. Cl), NaOH | 5°C for 40 min, then heating | This compound | Not specified | google.com |

Synthesis from Picoline via Peroxidation, Esterification, Hydrazinolysis, and Rearrangement

A multi-step synthesis route to this compound starts from picoline. This process typically involves peroxidation, esterification, hydrazinolysis, and a rearrangement reaction. One described method uses picoline as a raw material and proceeds through oxidation, esterification, hydrazinolysis, and rearrangement reactions to obtain the aminopyridine crude product. google.com For example, 3-picoline can undergo oxidation, followed by esterification to form a pyridine carboxylic acid ester. Subsequent reactions, including hydrazinolysis and rearrangement, lead to the formation of this compound. google.com This method may involve multiple synthesis steps and potentially lower final yields compared to other routes. google.com The oxidation step can utilize catalysts like beta-cyclodextrin (B164692) to improve conversion and reduce by-product formation. google.com

Direct Hofmann Degradation of Formamide (B127407)

Direct Hofmann degradation of formamide has been mentioned as a route for synthesizing aminopyridine. google.comgoogle.com This involves using formamide directly as a raw material and conducting the Hofmann degradation reaction in a sodium hypobromite solution. google.comgoogle.com

Green Chemistry Innovations in this compound Production

Research is ongoing to develop environmentally friendly and sustainable methods for the production of this compound. The development of green chemistry innovations in this area is significant due to the large market demand for this compound. google.com While specific green chemistry methods solely focused on this compound synthesis were not extensively detailed in the search results, the broader field of green chemical synthesis of pyridine derivatives is being explored. For instance, green chemical synthesis methods for compounds like 3-pyridine sulfonyl chloride using this compound as a starting material have been reported, focusing on milder reaction conditions and avoiding hazardous reagents. google.com Biocatalytic methods, such as enzyme cascades, are also being investigated for the synthesis of cyclic amines like 3-aminopiperidines, which shares some structural features with aminopyridines, highlighting a move towards more sustainable synthetic strategies in related chemical spaces. rsc.org These efforts reflect a general trend towards developing more environmentally benign processes in chemical synthesis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is an active area of research, driven by their potential applications in pharmaceuticals and other fields. thieme-connect.comresearchgate.net this compound serves as a key building block for the creation of a wide array of substituted compounds.

Methods for synthesizing this compound derivatives often involve functionalization of the pyridine ring or the amino group. For example, secondary and tertiary pyridyl amides have been prepared from this compound. thieme-connect.com One approach involves treating a Boc-protected amino acid with this compound in the presence of coupling agents like N-methylmorpholine (NMM) and isobutylchloroformate (IBCF) to form protected amides. thieme-connect.com These amides can then be further modified or deprotected.

Other reactions involving this compound as a starting material for derivative synthesis include diazotization and substitution reactions. google.com The amino group can also participate in reactions to form new heterocyclic systems. For instance, this compound has been used in the synthesis of 1,7-naphthyridine (B1217170) derivatives. clockss.org

The synthesis of derivatives can also involve modifying substituted pyridines to introduce the amino group at the 3-position or using substituted 3-aminopyridines as starting materials. For example, catalytic hydrogenation of substituted nitropyridines can yield substituted aminopyridines. researchgate.net Palladium-catalyzed carbon-nitrogen bond formation is another strategy employed in the synthesis of aminopyridines. acs.org

Research on this compound derivatives includes the synthesis of compounds for specific applications, such as ligands for central nicotinic receptors thieme-connect.com or components in novel catalytic systems. researchgate.net The structural diversity of this compound allows for the synthesis of a broad range of derivatives with tailored properties.

| Starting Material(s) | Reagents/Conditions | Product Type | Example Derivative(s) | Source |

| Boc-amino acid, this compound | NMM, IBCF, DMF, -20°C to RT | Protected Pyridyl Amides | Boc-L-Pro-N-(pyridyl-3-yl)-carboxyamide | thieme-connect.com |

| α-Bromoketones, 2-Aminopyridine | I2, TBHP, Toluene (for amides); TBHP, EA (for imidazopyridines) | Pyridyl-amides or Imidazopyridines | N-(Pyridin-2-yl)amides, 3-bromoimidazo[1,2-a]pyridines | rsc.org |

| This compound | Diazotization, Substitution reactions | Sulfonyl Chlorides | 3-pyridine sulfonyl chloride | google.com |

| 2-Aminopyridine, Chalcones | RuCl3·H2O/I2 or SnO2/I2 catalyst, Toluene | Imidazo[1,2-a]pyridines | 3-aroylimidazo[1,2-a]pyridines | researchgate.net |

| 2-Halopyridines, Amines | Transition metal catalyst (e.g., Pd) or elevated pressure | Aminopyridine derivatives | Various substituted aminopyridines | scielo.br |

Azo Dye Ligands of this compound

Azo dyes, characterized by the presence of at least one azo chromophore (-N=N-), are a significant class of organic compounds with diverse applications, including their use as ligands in coordination chemistry ajol.info. The synthesis of azo dye ligands derived from this compound typically involves the diazotization of this compound followed by a coupling reaction with a suitable coupling component, such as a naphthol or a substituted phenol (B47542) ajol.infopharmainfo.inajol.info.

A common synthetic route involves dissolving this compound in an acidic aqueous solution, followed by the gradual addition of a cold aqueous solution of sodium nitrite (B80452) at a low temperature (around 0-5 °C) to form the diazonium salt ajol.infoajol.info. This diazonium salt solution is then added dropwise to a cooled, often alkaline, solution of the coupling compound ajol.infopharmainfo.in. For instance, the azo dye ligand 4-(3-pyridyl azo)-α-naphthol has been synthesized by coupling the diazonium ion of this compound with α-naphthol in the presence of sodium acetate (B1210297) ajol.info. Another example is the preparation of (E)-4-(pyridin-3-yldiazenyl)naphthalene-1,3-diol by coupling diazotized this compound with 1,3-dihydroxynaphthalene pharmainfo.in. Methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate has also been synthesized from this compound and methyl 4-hydroxybenzoate (B8730719) .

These azo dye ligands can coordinate with metal ions to form complexes ajol.infopharmainfo.inbohrium.com. Studies have shown that these ligands can act as bidentate ligands, coordinating through atoms such as the oxygen of a hydroxyl group and a nitrogen atom of the azo group pharmainfo.inajol.info. The resulting metal complexes have been characterized using various techniques, including elemental analysis, UV-Vis spectroscopy, infrared spectroscopy, and NMR spectroscopy ajol.infopharmainfo.inajol.info. Research has explored the properties of these complexes, including their pH sensing capabilities and biological activities ajol.infopharmainfo.in.

Table 1 provides a summary of selected azo dye ligands derived from this compound and their coupling components.

| Azo Dye Ligand | Coupling Component |

| 4-(3-pyridyl azo)-α-naphthol | α-naphthol |

| (E)-4-(pyridin-3-yldiazenyl)naphthalene-1,3-diol | 1,3-dihydroxynaphthalene |

| Methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate | Methyl 4-hydroxybenzoate |

| (E)-N-(4-hydroxy-3-(pyridin-3-yldiazenyl)phenyl)acetamide | Acetaminophen |

| 2-(pyridin-3-yldiazenyl)naphthalen-1-ol | Naphthol |

Amide, Urea (B33335), Imine, and Azo Derivatives for Supramolecular Gelation

Derivatives of this compound, including amides, ureas, imines, and azo compounds, have been investigated for their ability to form supramolecular gels researchgate.netresearchgate.netresearchgate.net. Supramolecular gels are soft materials formed by the self-assembly of low molecular weight gelators through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der Waals forces researchgate.netrsc.org.

The synthesis of these gelators involves incorporating the this compound moiety into molecules containing functional groups capable of participating in self-assembly. For example, urea derivatives based on this compound have been synthesized. The reaction of this compound with triphosgene (B27547) can yield N,N'-bis(3-pyridyl) urea mdpi.com. Studies have shown that the structural features of these urea derivatives influence their gelation behavior in different solvents rsc.org.

Research has focused on the gelation properties of these derivatives in various solvent systems, including aqueous organic mixtures rsc.orgrsc.org. The formation of stable gels is dependent on the specific derivative and the solvent composition rsc.org. The morphology of the resulting gels can vary, often exhibiting fibrous networks, as observed through techniques like scanning electron microscopy (SEM) rsc.org.

These supramolecular gels can exhibit interesting properties, such as thermo-reversibility and responsiveness to external stimuli like pH or the presence of specific ions rsc.orgrsc.org. For instance, some this compound-based urea gels have demonstrated the ability to detect iodide ions through a color change rsc.org. The rheological properties of these gels, which describe their flow and deformation behavior, are also characterized to understand their mechanical strength and stability researchgate.netresearchgate.net.

Thioureide Derivatives from this compound-2(1H)-one

Thioureide derivatives synthesized from this compound-2(1H)-one represent another class of compounds explored for their chemical and biological properties researcher.lifemdpi.comrsc.orgresearchgate.netresearchgate.netresearchgate.netnih.gov. This compound-2(1H)-one is an isomer of aminopyridinone and serves as a starting material for the synthesis of these derivatives mdpi.com.

The synthesis of thioureide derivatives from this compound-2(1H)-one typically involves the reaction of the aminopyridinone compound with various isothiocyanates researcher.lifemdpi.comresearchgate.netresearchgate.netnih.gov. This reaction leads to the formation of thiourea (B124793) linkages. Examples of isothiocyanates used in these reactions include allylisothiocyanate, phenylisothiocyanate, benzoylisothiocyanate, and acetylisothiocyanate mdpi.comresearchgate.netnih.gov. The synthesis of acylisothiocyanates can be carried out in situ by reacting corresponding acyl chlorides with potassium thiocyanate (B1210189) mdpi.com.

Research has been conducted on the synthesis of thioureide derivatives based on substituted this compound-2(1H)-ones, such as 3-amino-4,6-dimethylpyridine-2(1H)-one, 3-amino-4-phenylpyridine-2-one, and 3-amino-4-(thiophene-2-yl)pyridine-2(1H)-one mdpi.comresearchgate.netnih.gov. The resulting thiourea derivatives have been investigated for various biological activities mdpi.comresearchgate.netnih.gov. For example, some of these derivatives have shown inhibitory activity against the enzyme α-glucosidase mdpi.comresearchgate.netnih.gov.

Table 2 presents data on the α-glucosidase inhibitory activity of selected thiourea derivatives based on this compound-2(1H)-ones.

| Compound | IC50 against α-glucosidase (mM) |

| Acarbose (Standard) | 11.96 |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 |

| 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 12.94 |

| Compound 8a (Alkyl thiourea derivative) | 16.64 |

| Compound 8b (Alkyl thiourea derivative) | 19.79 |

| Compound 9b (Phenyl thiourea derivative) | 21.79 |

Note: Compounds 8c, 10a, 10b, 10c, 11a, 11b, and 11c did not show inhibitory activity against α-glucosidase at 15 mM. mdpi.comresearchgate.netnih.gov

The presence of the thiourea fragment in the pyridone core has been suggested to increase affinity for certain proteins, as indicated by molecular docking studies researcher.life. Furthermore, some thioureide derivatives have been shown to undergo cyclization reactions to form substituted 1,3-thiazine derivatives researcher.lifersc.orgresearchgate.net.

Chemical Reactivity and Reaction Mechanisms of 3 Aminopyridine

Nucleophilic and Electrophilic Reactivity of 3-Aminopyridine

This compound can act as both a nucleophile and an electrophile, although its behavior is primarily characterized by its nucleophilicity, particularly at the amino nitrogen. The pyridine (B92270) ring nitrogen also possesses a lone pair of electrons, contributing to the molecule's basicity and nucleophilic potential. However, the electron-withdrawing nature of the pyridine ring generally deactivates it towards electrophilic substitution compared to benzene. uoanbar.edu.iq Conversely, the pyridine ring can undergo nucleophilic substitution, typically at the C-2 and C-4 positions, which are electron-deficient. uoanbar.edu.iqbhu.ac.in

The amino group at the 3-position is not conjugated with the pyridine nitrogen, meaning its lone pair of electrons is not significantly delocalized into the heterocyclic ring. This contributes to the nucleophilicity of the amino nitrogen. While the pyridine nitrogen is the primary site of protonation with a pKa of around 5.98, the amino group can also be protonated under sufficiently acidic conditions.

Studies on related aminopyridines, such as 3,4,5-triamino-substituted pyridines, highlight how amino groups can enhance the nucleophilicity of the heterocyclic nitrogen, making it a powerful Lewis base and reactive towards electrophiles. acs.org N-aminopyridiniums, a class of related compounds, demonstrate N-centered nucleophilicity and can undergo nucleophilic substitution reactions with electrophiles like sulfonyl chlorides, acyl halides, or alkyl halides. nih.gov

Oxidation Reactions and Mechanisms

Oxidation of this compound has been studied with various peroxyacids, revealing details about the reaction mechanisms and the influence of pH on reactivity.

Oxidation by Peroxomonophosphoric Acid (PMPA) to 3,3′-Azoxypyridine

The oxidation of this compound by peroxomonophosphoric acid (PMPA) results in the formation of 3,3′-azoxypyridine. oup.com This reaction follows a total second-order kinetics, being first order with respect to both PMPA and this compound concentrations at constant acidity. oup.com The mechanism involves the nucleophilic attack of the amine lone pair on the electrophilic peroxo bond of PMPA. oup.com This initial step is followed by oxidative decomposition, potentially leading to intermediates that subsequently form the azoxy product through condensation reactions.

Oxidation by Peroxomonosulfuric Acid (PMSA): Kinetic and Mechanistic Studies

The kinetics of the oxidation of this compound by peroxomonosulfuric acid (PMSA) have been investigated in aqueous media across a wide pH range (0-13). researchgate.net Similar to the reaction with PMPA, the oxidation by PMSA is also a second-order reaction, showing first-order dependence on both PMSA and this compound concentrations at a constant pH. researchgate.net The mechanism proposed involves the nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen of the PMSA species. researchgate.net

pH-Rate Profiles and Reactive Species Identification in Oxidation Processes

The oxidation of this compound by both PMPA and PMSA exhibits characteristic pH-rate profiles. For the PMPA oxidation, the observed pH-rate profile has been rationalized by considering the involvement of various PMPA species (different protonation states) and both the protonated and unprotonated forms of this compound as reactive species. oup.comresearchgate.net The reactivities of these different species have been estimated. oup.com

Similarly, the oxidation by PMSA shows a bell-shaped pH-rate profile. researchgate.net This profile is explained by the participation of different PMSA species and the protonated and unprotonated forms of this compound as the reactive entities. researchgate.net The nucleophilic attack of the amino nitrogen on the electrophilic peroxo oxygen is a key step in the mechanism across the studied pH range. oup.comresearchgate.net

Interestingly, studies have noted that 2-aminopyridine (B139424) is not readily oxidized in the pH range where this compound oxidation with PMPA is facile, suggesting differences in the nucleophilicity or reactivity of the amino group based on its position on the pyridine ring. oup.comchemicalbook.com The 3-NH₂ group in this compound is not conjugated with the pyridine nitrogen, which may contribute to the availability of the nitrogen lone pair for nucleophilic attack.

Acetylation Mechanisms and Kinetics

Acetylation of this compound involves the introduction of an acetyl group, typically at the amino nitrogen. This reaction is a common transformation in organic synthesis.

Acetylation of this compound using acetic anhydride (B1165640) in an aqueous system with sodium acetate (B1210297) as a base has been reported. researchgate.net This reaction is a modified Schotten-Baumann process. researchgate.net

Rate-Determining Acetylation at Amino Nitrogen

While specific detailed kinetic and mechanistic studies solely focused on the acetylation of this compound and explicitly identifying the rate-determining step at the amino nitrogen were not extensively detailed in the search results, general principles of amine acetylation and related studies provide insight. Acetylation of amines is a nucleophilic acyl substitution reaction where the amine nitrogen acts as the nucleophile, attacking the carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

In many amine acetylation reactions, the step involving the nucleophilic attack of the amine nitrogen on the carbonyl center is considered a crucial step that can be rate-determining, depending on the specific reaction conditions, the nature of the amine, and the acetylating agent. Studies on related acetylation reactions, such as those catalyzed by amines, highlight the formation of intermediates like acetyl ammonium (B1175870) ions, which are formed by the reaction of the amine with the acetylating agent. acs.orgacs.org The subsequent reaction of this intermediate with the substrate (in this case, the amino nitrogen of another this compound molecule or a different nucleophile) can then occur.

Data on the kinetics of acetylation of various substrates, including amines, often show dependence on the concentration of both the amine and the acetylating agent, consistent with a mechanism involving a bimolecular step where the amine attacks the acetylating agent. researchgate.net While a definitive data table specifically for the rate-determining step of this compound acetylation was not found, the general understanding of amine acetylation mechanisms supports the amino nitrogen attack as a likely rate-determining or kinetically significant step.

Influence of Substituents on Acetylation Pathways

The acetylation of aminopyridines typically occurs at the exocyclic amino nitrogen. Studies on the acetylation of aminopyridines and their ring-methyl substituted derivatives with acetic anhydride in acetone (B3395972) indicate that for 2- and 3-aminopyridines, the rate-determining step is the direct acetylation at the amino nitrogen publish.csiro.aupublish.csiro.au. This contrasts with 4-aminopyridine (B3432731), where reaction can occur through a ring N-acetyl intermediate publish.csiro.aupublish.csiro.au.

The presence of substituents on the pyridine ring can influence the acetylation rate. For this compound, the reactivity is significantly lower compared to 4-aminopyridine, which is attributed to the difference in mechanism publish.csiro.au. While 4-aminopyridine behaves like a highly activated pyridine, this compound and 2-aminopyridine behave more like deactivated anilines in acetylation reactions publish.csiro.au. The introduction of a methyl group ortho to the ring nitrogen in aminopyridines can lead to a rate increase in acetylation, similar to the effect observed for a para relationship in other isomers publish.csiro.au.

Polymerization Mechanisms of this compound

The polymerization of aminopyridines has been explored, though it presents challenges.

Oxidative Coupling Limitations

Oxidative coupling, a common method for polymerizing aromatic amines like aniline (B41778) to form polyaniline, is generally not effective for the direct polymerization of aminopyridines, including this compound. This limitation is primarily due to the electron-poor nature of the pyridine ring, which makes it less susceptible to the oxidative coupling process compared to more electron-rich aromatic systems researchgate.net. While oxidative polycondensation using oxidants like NaOCl, H2O2, and air O2 has been investigated for various monomers, including 4-aminopyridine and 2-amino-3-hydroxypyridine, the direct oxidative coupling of this compound to form a conjugated polymer chain through the amine group analogous to polyaniline is challenging researchgate.netvot.pltandfonline.com.

Palladium-Catalyzed Self-Amination of Bromoaminopyridine

An alternative approach for polymerizing aminopyridines involves palladium-catalyzed coupling reactions. The polymerization of aminopyridines can be achieved through palladium-catalyzed self-amination of bromoaminopyridine derivatives researchgate.net. This method involves the formation of carbon-nitrogen bonds catalyzed by palladium complexes, leading to the formation of polymer chains.

Studies on palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines demonstrate the feasibility of forming C-N bonds in substituted aminopyridines acs.orgnih.gov. While these studies specifically focus on 3-halo-2-aminopyridines reacting with external amines to form diaminopyridines, the underlying principle of palladium-catalyzed C-N bond formation is relevant to the concept of self-amination for polymerization. Challenges in using haloaminopyridines as substrates in Pd-catalyzed C,N-cross coupling include potential coordination of palladium by the amidine-like structure, hindrance of transmetalation by the proximal amino group, and competing homocoupling reactions acs.org. The use of specific precatalysts like RuPhos and BrettPhos in combination with bases like LiHMDS has been shown to facilitate these coupling reactions acs.orgnih.gov.

Another related area is the palladium-catalyzed dehydrative coupling between aminopyridines and alcohols, which forms C-N bonds researchgate.net. Although this involves coupling with a different co-monomer, it further illustrates the utility of palladium catalysis in forming nitrogen-carbon linkages with aminopyridine substrates.

While direct oxidative coupling is limited, palladium-catalyzed routes, such as the self-amination of bromoaminopyridine derivatives, offer a viable pathway for synthesizing polymers containing the aminopyridine moiety researchgate.net.

Coordination Chemistry of 3 Aminopyridine and Its Complexes

3-Aminopyridine as a Ligand

This compound can coordinate to metal centers in several ways, primarily through its nitrogen atoms. The two potential donor sites are the nitrogen atom within the pyridine (B92270) ring and the nitrogen atom of the amino group.

Monodentate Coordination through Pyridyl Nitrogen

In many metal complexes, this compound acts as a monodentate ligand, coordinating to the metal ion solely through the nitrogen atom of the pyridine ring. scirp.org This mode of coordination is commonly observed, particularly when steric hindrance or electronic factors favor binding through the less sterically demanding and more basic pyridyl nitrogen. For instance, in the complex [Zn(NCS)₂(3-ampy)₂], this compound coordinates in a monodentate fashion through its pyridine-N atom, resulting in a tetrahedral geometry around the zinc cation. scirp.org Similarly, in the structure of [Mn(3-ampy)₄(N₃)₂], this compound ligands are terminally coordinated in a monodentate fashion. researchgate.net Studies on Cr(III), Ni(II), and Cu(II) complexes with this compound and nitrite (B80452) ions also indicate that this compound acts as a monodentate ligand through the nitrogen of the pyridine ring. asianpubs.org

Bidentate Coordination through Pyridyl and Amino Nitrogen

Although less common than monodentate coordination through the pyridyl nitrogen, this compound can also act as a bidentate ligand, coordinating through both the pyridine nitrogen and the amino nitrogen. scirp.orgresearchgate.net This bidentate coordination typically leads to the formation of a chelate ring with the metal center. While some literature suggests this mode is less likely, it has been observed in certain complexes. scirp.orgresearchgate.net For example, in some cadmium(II) complexes, this compound has been reported to act as a bidentate bridging ligand. researchgate.net The potential for bidentate coordination arises from the presence of lone pairs on both nitrogen atoms.

Bridging Ligand Coordination in Polymeric Structures

This compound can function as a bridging ligand, connecting multiple metal centers and leading to the formation of polymeric structures, including one-dimensional chains and three-dimensional networks. researchgate.netresearchgate.net This bridging mode can involve coordination through both the pyridyl and amino nitrogen atoms, linking adjacent metal ions. In the presence of potentially bridging co-ligands such as pseudohalides (e.g., thiocyanate (B1210189), azide), this compound can facilitate the formation of coordination polymers. scirp.orgresearchgate.net For instance, in catena-{[M(μ₂-3-ampy)(H₂O)₄]SO₄·H₂O} (M = Ni, Co), single μ₂-3-ampy ligands link the metal centers into polymeric chains. researchgate.net In certain cadmium complexes, this compound acts as a bidentate bridging ligand, generating a 1D chain. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with this compound in a suitable solvent. The specific synthesis method and conditions can influence the stoichiometry and structure of the resulting complex. Characterization of these complexes is performed using a variety of analytical and spectroscopic techniques to determine their composition, structure, and properties.

Transition Metal Complexes (Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III), Cd(II), Ag(I), Fe(II), Fe(III), Ga(III))

This compound forms complexes with a wide range of transition metal ions. Studies have reported the synthesis and characterization of complexes with Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cr(III), Cd(II), Ag(I), Fe(II), Fe(III), and Ga(III). asianpubs.orgresearchgate.netscirp.orgcyberleninka.ruekb.egtandfonline.comacs.orgnih.govacs.org

For example, seven transition metal complexes of Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) with this compound have been synthesized and characterized using techniques such as elemental analysis, infrared spectroscopy, and UV-Vis spectroscopy. scirp.orgekb.eg These studies often involve reacting metal salts (chlorides, acetates, or nitrates) with this compound in varying stoichiometric ratios and solvents like ethanol (B145695) or methanol. scirp.orgiucr.org

Specific examples of synthesized complexes include [Zn(NCS)₂(3-ampy)₂], where this compound is monodentate through the pyridine nitrogen scirp.org, and mixed-ligand complexes like those containing acesulfame (B1210027) and this compound with Mn(II) and Co(II), which form distorted octahedral geometries with this compound coordinating to the metal cations. tandfonline.com Complexes of Cr(III), Ni(II), and Cu(II) with this compound and nitrite ions have also been synthesized and characterized, with structural predictions based on spectroscopic data. asianpubs.org

Complexes with Cd(II) have shown diverse structures, including those where this compound acts as a bidentate bridging ligand forming 1D chains. researchgate.net Silver(I) directed coordination polymers involving this compound conjugates have also been reported, demonstrating the ability of this compound derivatives to form extended structures with Ag(I) ions. cas.cz

Iron(III) and Gallium(III) complexes with ligands derived from this compound, such as this compound-2-carboxaldehyde thiosemicarbazone, have been synthesized and characterized by techniques including elemental analysis, NMR, IR, UV-Vis, mass spectrometry, and X-ray crystallography. nih.govacs.org

Characterization techniques commonly employed include:

Elemental Analysis (CHN): To confirm the stoichiometry of the complexes. cyberleninka.ru

Infrared (IR) Spectroscopy: To identify functional groups and determine coordination modes by observing shifts in characteristic vibrational frequencies (e.g., N-H, C=N, M-N, M-Cl). scirp.orgasianpubs.orgscirp.orgcyberleninka.ruekb.eg

UV-Vis Spectroscopy: To study electronic transitions and infer geometry. cyberleninka.ruajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H and ¹³C NMR, used for characterizing organic ligands and diamagnetic complexes. cyberleninka.runih.govrasayanjournal.co.in

Single Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complexes, including bond lengths, angles, and coordination geometry. scirp.orgresearchgate.netiucr.org

Thermogravimetric Analysis (TGA): To study the thermal stability and decomposition pathways of the complexes. researchgate.netresearchgate.net

Molar Conductivity Measurements: To determine if the complexes are electrolytes or non-electrolytes in solution. ajol.info

Magnetic Susceptibility Measurements: To determine the magnetic properties and infer the electronic state of the metal ion. cyberleninka.ruajol.info

Schiff Base Metal Complexes Derived from Aminopyridines

Schiff bases derived from the condensation of carbonyl compounds (aldehydes or ketones) with aminopyridines, including this compound, are important ligands in coordination chemistry. These Schiff base ligands can coordinate to metal ions through the imine nitrogen (C=N) and other donor atoms present in the molecule, such as the pyridine nitrogen or oxygen atoms from substituents. rasayanjournal.co.intsijournals.comfudutsinma.edu.ngajol.infoscientifictemper.com

Metal complexes of Schiff bases derived from aminopyridines with transition metals like Co(II), Ni(II), and Cu(II) have been synthesized and characterized. rasayanjournal.co.infudutsinma.edu.ngajol.infoscientifictemper.comresearchgate.net For instance, Schiff base ligands formed from the condensation of 2-hydroxybenzaldehyde and 2-aminopyridine (B139424) have been used to synthesize Cu(II) and Ni(II) complexes. fudutsinma.edu.ng Another example involves a Schiff base derived from 3,4-dimethoxybenzaldehyde (B141060) and this compound, which forms complexes with Cu(II). scientifictemper.com Characterization of these Schiff base complexes often involves elemental analysis, IR, UV-Vis, NMR, magnetic measurements, and conductivity measurements. rasayanjournal.co.infudutsinma.edu.ngajol.infoscientifictemper.com The coordination in these complexes typically involves the nitrogen atom of the imine group and the nitrogen atom of the pyridine ring, with the ligand acting as bidentate. scientifictemper.com

Here is a summary of some reported metal complexes of this compound and its derivatives:

| Metal Ion | Ligand(s) | Coordination Mode(s) of this compound / Derivative | Geometry | Characterization Techniques Used |

| Zn(II) | This compound, Thiocyanate | Monodentate (Pyridyl N) | Tetrahedral | Single crystal X-ray diffraction, IR, Elemental analysis |

| Mn(II) | This compound, Azide | Monodentate | Distorted Octahedral | Spectroscopic and crystallographic methods |

| Cd(II) | This compound, Water, Sulfate (B86663) | Bidentate Bridging | - | Spectroscopic and crystallographic methods |

| Cd(II) | This compound, Azide | Bridging | - | Spectroscopic and crystallographic methods |

| Cr(III) | This compound, Nitrite | Monodentate (Pyridyl N) | Distorted Octahedral | Elemental analysis, Molar conductance, IR, Far-IR, Electronic, EPR, Magnetic studies |

| Ni(II) | This compound, Nitrite | Monodentate (Pyridyl N) | Distorted Tetrahedral | Elemental analysis, Molar conductance, IR, Far-IR, Electronic, EPR, Magnetic studies |

| Cu(II) | This compound, Nitrite | Monodentate (Pyridyl N) | Distorted Octahedral | Elemental analysis, Molar conductance, IR, Far-IR, Electronic, EPR, Magnetic studies |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | This compound | Monodentate | - | Elemental analysis, Spectroscopic studies (IR, UV-Vis), Molecular modeling |

| Ni(II), Cu(II) | Azo dye of this compound | - | Tetrahedral (Proposed) | Elemental analysis (CHN), Magnetic susceptibility, Molar conductivity, UV-Vis, IR |

| Co(II), Ni(II), Cu(II) | Schiff bases from 2-Aminopyridine derivatives | Bidentate | Tetrahedral/Square Planar (Proposed) | Elemental analysis, IR, Mass, NMR, Magnetic and electronic spectral data |

| Co(II), Zn(II) | Schiff bases from furfuraldehyde and 2-aminopyridine | Bidentate (Furfural O, Azomethine N) | - | Elemental analysis, Molecular weight, Molar conductance, IR, ¹H NMR, UV-Vis spectral studies |

| Cu(II), Ni(II) | Schiff base from 2-hydroxybenzaldehyde and 2-aminopyridine | Coordination through O and N atoms | - | Spectroscopic method (IR spectra), Conductivity, Solubility test |

| Cu(II) | Schiff base from 3,4-dimethoxybenzaldehyde and this compound | Bidentate (Imine N, Pyridine N) | Octahedral (Probable) | Elemental Analysis, FTIR, NMR, HRMS, UV-vis, Magnetic Susceptibility, Conductivity Measurements |

| Ni(II), Co(II) | This compound, Water, Sulfate | Bridging (μ₂-3-ampy) | Octahedral | Physio-chemical and spectroscopic methods, Single crystal X-ray and powder diffraction |

| Cu(II) | This compound, 4,4'-dimethyl-2,2'-bipyridine, Perchlorate | Monodentate (Pyridyl N) | Five-coordinated | Single crystal X-ray diffraction |

| Ag(I) | This compound conjugates | Tetracoordination | - | Single crystal X-ray diffraction, ¹H–¹⁵N 2D correlation NMR spectroscopy, Rheological studies |

| Mn(II), Co(II) | This compound, Acesulfame | Coordination through N atoms | Distorted Octahedral | FT-IR, Thermal analysis, Crystal structure (inferred from data) |

| Fe(III), Ga(III) | This compound-2-carboxaldehyde thiosemicarbazone | - | - | Elemental analysis, NMR, IR, UV-Vis, Mass spectrometry, Cyclic voltammetry, X-ray crystallography |

Characterization Techniques for Coordination Compounds

The characterization of coordination compounds involving this compound employs a suite of analytical techniques to confirm their formation, structure, and properties. Elemental analysis (CHN) is routinely used to determine the empirical formula of the synthesized complexes. preprints.orgmdpi.com

Spectroscopic methods provide valuable insights into the bonding and structure. Fourier Transform Infrared (FT-IR) spectroscopy is commonly used to identify the presence of functional groups and to infer the coordination mode of this compound by observing shifts in characteristic vibrational frequencies, such as those of the N-H and C=N bonds. preprints.orgpreprints.orgscirp.orgscirp.org For instance, shifts in the stretching vibrations of the NH2 group and the pyridine ring indicate coordination to the metal center. scirp.orgscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 1H and 13C NMR, is employed to characterize diamagnetic complexes in solution, providing information about the chemical environment of the hydrogen and carbon atoms and confirming the integrity of the ligand upon coordination. preprints.orgscilit.com

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are utilized to study the thermal stability of the coordination compounds and to identify decomposition steps and associated mass losses, which can correspond to the removal of ligands or solvent molecules. preprints.orgmdpi.comscirp.orgrsc.orguobaghdad.edu.iq

Other techniques like electronic spectroscopy (UV-Vis) and magnetic susceptibility measurements are also employed to investigate the electronic structure and magnetic properties of the metal complexes. preprints.orguobaghdad.edu.iqajol.infoekb.eg

Examples of Characterization Data:

| Technique | Information Provided |

| Elemental Analysis | Empirical formula |

| FT-IR Spectroscopy | Presence of functional groups, coordination mode |

| NMR Spectroscopy | Chemical environment of atoms, ligand integrity |

| SC-XRD | 3D molecular structure, bond parameters, coordination geometry |

| PXRD | Bulk phase purity, structural information (if SC-XRD not possible) |

| Thermal Analysis | Thermal stability, decomposition behavior |

| Electronic Spectroscopy | Electronic structure |

| Magnetic Susceptibility | Magnetic properties |

Supramolecular Coordination Assemblies

This compound is a key building block in the construction of supramolecular coordination assemblies, ranging from discrete polynuclear complexes to extended coordination polymers. preprints.orgmdpi.comresearchgate.net The ability of this compound to engage in various non-covalent interactions, in addition to coordinating to metal centers, facilitates the formation of intricate supramolecular architectures. mdpi.com

Hydrogen Bonding Interactions in Crystal Structures

Specific hydrogen bonding motifs, such as N—H∙∙∙O, C—H∙∙∙O, O—H∙∙∙O, N—H∙∙∙N, C—H∙∙∙N, and N—H∙∙∙Cl interactions, have been observed in the crystal structures of this compound complexes. preprints.orgmdpi.comnih.govresearchgate.net These interactions contribute to the formation of one-, two-, and three-dimensional networks in the solid state. mdpi.comnih.govresearchgate.net For instance, N—H∙∙∙O hydrogen bonds between the amino group and coordinated carboxylate ligands can extend structures from 1D chains to 3D networks. mdpi.com

Data on Hydrogen Bonding Interactions:

| Interaction Type | Donor Atom | Acceptor Atom | Example Observation |

| N—H∙∙∙O | N (amino) | O | Observed in complexes with oxygen-containing ligands. preprints.orgmdpi.comresearchgate.net |

| C—H∙∙∙O | C (ring) | O | Observed in various supramolecular assemblies. preprints.orgmdpi.com |

| O—H∙∙∙O | O (water) | O | Observed with co-crystallized water molecules. preprints.orgresearchgate.net |

| N—H∙∙∙N | N (amino) | N (pyridine) | Contributes to network formation. nih.gov |

| C—H∙∙∙N | C (ring) | N | Observed in some crystal structures. preprints.orgmdpi.com |

| N—H∙∙∙Cl | N (amino) | Cl | Observed in complexes with chloride ligands. nih.gov |

π-Stacking Interactions in Supramolecular Assemblies

In coordination polymers, π-stacking interactions between coordinated this compound moieties can extend the structure into higher dimensions. scirp.org Theoretical studies have indicated that the coordination of this compound to a metal center can polarize the π-cloud, potentially enhancing the strength of these π-stacking interactions. rsc.orgresearchgate.net

Examples of π-Stacking Interactions:

| Interacting Moieties | Description | Role in Assembly |

| Pyridine rings of 3-Ampy | Face-to-face or edge-to-face arrangements. scirp.orgrsc.org | Stabilizes crystal packing, extends dimensionality. scirp.org |

| 3-Ampy and other aromatic ligands | Interactions with other π systems present. preprints.orgresearchgate.netmdpi.com | Contributes to overall supramolecular structure. preprints.orgresearchgate.netmdpi.com |

Computational Chemistry and Theoretical Studies of 3 Aminopyridine

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules and materials. It offers a computationally less demanding approach compared to wave function-based methods while still incorporating electron correlation effects. scirp.orgscirp.org DFT has been applied to various aspects of 3-aminopyridine research, from analyzing its fundamental electronic properties to exploring its interactions in complex systems.

Molecular Modeling and Quantum Chemical Parameters (HOMO-LUMO, Electrophilicity Index)

DFT is frequently employed for molecular modeling of this compound to determine its optimized geometry and calculate various quantum chemical parameters. These parameters provide insights into the molecule's reactivity and stability. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, chemical hardness, chemical potential, electronegativity, and the electrophilicity index. scirp.orgscirp.orgscirp.orgmdpi.com

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity; a larger gap generally suggests lower reactivity. researchgate.netresearchgate.net The electrophilicity index quantifies the propensity of a molecule to accept electrons. scirp.orgscirp.orgmdpi.com

Studies utilizing DFT have calculated these parameters for this compound and its complexes to understand their electronic behavior and predict their involvement in chemical reactions. For instance, these parameters have been used to understand the biological activity of this compound transition metal complexes. scirp.orgscirp.org

Adsorption Studies on Nanocages (Fullerene-like Nanocages)

DFT has been applied to investigate the adsorption of this compound on the surface of fullerene-like nanocages, such as B12N12 and Al12N12. nih.govtandfonline.comresearchgate.netresearchgate.net These studies aim to understand the potential of these nanocages as sensors for aminopyridines. nih.govtandfonline.com

Computational results indicate that the adsorption of this compound on these nanocages can occur spontaneously. nih.govresearchgate.net Topological analysis suggests strong interactions, particularly between the nitrogen atom of this compound and the boron atoms of B12N12 nanocages, involving B-N covalent interactions. nih.govresearchgate.netresearchgate.net Adsorption on B12N12 can lead to a significant reduction in the HOMO-LUMO band gap of the nanocage, enhancing its conductivity. nih.govtandfonline.comresearchgate.netresearchgate.net For this compound specifically, a significant change of 32.71% in the HOMO-LUMO band gap of B12N12 was observed upon adsorption. nih.govtandfonline.comresearchgate.netresearchgate.net These findings suggest that B12N12 nanocages may be more sensitive to this compound compared to Al12N12 nanocages from a theoretical perspective. nih.govtandfonline.comresearchgate.netresearchgate.net

Vibrational Analysis and Density Distribution

DFT is a valuable tool for performing vibrational analysis of molecules like this compound, which involves calculating harmonic vibrational frequencies. These theoretical calculations can be compared with experimental infrared (IR) and Raman spectra to aid in peak assignments and understand the molecular vibrations. researchgate.netresearchgate.net

Studies have utilized DFT to analyze the density distribution of aminopyridines, including this compound. researchgate.net Comparing different computational methods, DFT has been shown to provide accurate results for density distribution in aminopyridines. researchgate.net Combined experimental and theoretical studies on the vibrational analysis of mono-aminopyridines have also shown good agreement between DFT results and experimental data for this compound. researchgate.net

Corrosion Inhibition Mechanisms

Computational studies, including those using DFT, have been employed to investigate the potential of aminopyridine derivatives as corrosion inhibitors. researchgate.netacs.orgafricaresearchconnects.commdpi.comresearchgate.netdntb.gov.uaresearchgate.netfudutsinma.edu.ng While many studies focus on substituted aminopyridines or Schiff bases derived from aminopyridines, the principles and computational approaches are relevant to understanding how this compound itself might interact with metal surfaces.

DFT calculations can help elucidate the adsorption behavior of inhibitor molecules on metal surfaces by analyzing parameters such as adsorption energy, frontier molecular orbitals (HOMO and LUMO), and charge distribution. researchgate.netafricaresearchconnects.commdpi.comresearchgate.net The interaction between the inhibitor molecule and the metal surface, often involving donation and back-donation of electrons, is key to the inhibition mechanism. africaresearchconnects.comresearchgate.net The heteroatoms (like nitrogen) and the π-electron system in aminopyridines are typically identified as potential active sites for interaction with the metal surface. researchgate.netafricaresearchconnects.com

Studies on aminopyridine derivatives as corrosion inhibitors have used DFT to calculate quantum chemical variables such as energy gap, ionization potential, electron affinity, hardness, softness, and electronegativity to predict their anticorrosion potentials. researchgate.netresearchgate.net

Molecular Dynamics and Monte Carlo Simulations

Molecular Dynamics (MD) and Monte Carlo (MC) simulations are computational techniques used to study the behavior of molecules and their interactions over time or in different configurations. These methods are particularly useful for simulating complex systems, such as the adsorption of molecules on surfaces or the dynamics of molecular interactions in solution. mdpi.commdpi.comnih.gov

MD simulations can provide insights into the dynamic process of molecular interactions, including the timescale of events like dimer approach, proton transfer, and energy relaxation, as demonstrated in studies on aminopyridine dimers. nih.gov MC simulations are often used to study the adsorption of molecules on surfaces and can provide information about adsorption energy and the stability of adsorbed configurations. africaresearchconnects.commdpi.comresearchgate.netdntb.gov.ua

In the context of corrosion inhibition, both DFT and Monte Carlo simulations have been used to support experimental findings and understand the adsorption of inhibitor molecules on metal surfaces. acs.orgmdpi.comresearchgate.net These simulations can help determine the preferred adsorption sites and the strength of the interaction between the inhibitor and the metal. africaresearchconnects.commdpi.com

Structure-Activity Relationship (SAR) Derivations via Computational Approaches

Computational approaches, often in conjunction with experimental studies, are valuable for deriving Structure-Activity Relationships (SARs) for aminopyridine compounds. scirp.orgscirp.orgacs.orgnih.govbiorxiv.org SAR studies aim to correlate structural features of molecules with their biological or chemical activity.

By calculating quantum chemical parameters (like HOMO-LUMO energies, electrophilicity index, etc.) and analyzing the electronic and spatial distribution of molecules using methods like DFT, researchers can identify key molecular descriptors that influence activity. scirp.orgscirp.orgresearchgate.netnih.gov These descriptors can then be correlated with experimental activity data to build predictive models. nih.gov

Prediction of Metabolic Pathways

Computational methods play a role in predicting the potential metabolic fate of chemical compounds. For this compound, in silico prediction tools have been utilized to explore plausible metabolic pathways. One such prediction, performed using the METEOR program, suggests that the metabolism of this compound may involve the formation of hydroxylamines from the primary heteroaromatic amine group. Additionally, 3-hydroxylation of the pyridine (B92270) ring is predicted as another plausible metabolic route. flybase.org

Biological and Biomedical Research Applications of 3 Aminopyridine and Its Derivatives

Pharmacological Activities and Mechanisms of Action

The pharmacological activities of 3-aminopyridine derivatives are often mediated through their interactions with key biological targets, including enzymes crucial for cell proliferation and survival. A prominent mechanism involves the inhibition of ribonucleotide reductase (RNR). researchgate.netnih.govnih.govnih.govscispace.comresearchgate.netnih.govscience.gov

Ribonucleotide Reductase (RNR) Inhibition

Ribonucleotide reductase (RNR) is an essential enzyme responsible for catalyzing the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks for DNA synthesis and repair. nih.govscispace.commdpi.com Inhibition of RNR disrupts DNA replication and is a strategy employed in cancer chemotherapy. nih.govscispace.comresearchgate.net Triapine (this compound-2-carboxaldehyde thiosemicarbazone), a derivative of this compound, is a well-studied RNR inhibitor. researchgate.netnih.govnih.govnih.govscispace.comresearchgate.netnih.govscience.gov

Iron Chelation and Radical Inactivation

A key mechanism by which this compound derivatives, particularly Triapine, inhibit RNR involves the chelation of iron. The activity of Class I RNR, found in mammals, relies on a diferric-tyrosyl radical cofactor located in the R2 subunit. researchgate.netnih.govnih.govscispace.comresearchgate.netmdpi.com Triapine acts as an iron chelator, sequestering iron from this catalytic center. researchgate.netnih.govnih.gov This iron chelation disrupts the diferric-tyrosyl radical, which is essential for the enzyme's function. researchgate.netnih.govnih.govresearchgate.netnih.gov The formation of an iron-Triapine complex is considered essential to its cytotoxic effect. spandidos-publications.com

Reactive Oxygen Species (ROS) Generation